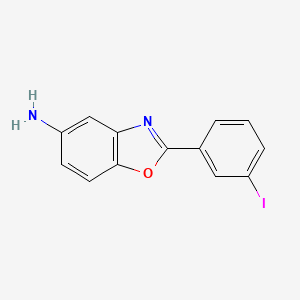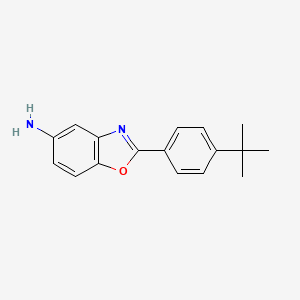![molecular formula C12H11BrN2O2 B1331304 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 315248-38-5](/img/structure/B1331304.png)
2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" has been explored in various studies. For instance, a benzohydrazone compound was prepared and reacted with acetohydroxamic acid and VO(acac)₂ in methanol to produce an oxovanadium complex . Another study dealt with the synthesis of a bromo derivative of 2-acetyl-1-naphthol using Br₂/AcOH as a brominating agent . Additionally, a series of Schiff base derivatives was synthesized by condensation of aryl/hetero aromatic aldehydes with a diacetohydrazide under microwave irradiation . These studies provide insights into the methods and conditions that could potentially be applied to the synthesis of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the oxovanadium complex was characterized by IR, UV-vis, and (1)H NMR spectra, and single crystal X-ray diffraction . The bromo derivative of 2-acetyl-1-naphthol's structure was confirmed by FTIR, 1H NMR, 13C NMR, and GCMS, and its crystal structure was analyzed by X-ray single-crystal diffractometry . These techniques are crucial for determining the molecular structure and could be applied to "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" to confirm its structure.
Chemical Reactions Analysis
The studies reviewed do not directly address the chemical reactions of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, they do provide examples of reactions involving similar compounds. For instance, the dehydrohalogenation of a bromo-acetoxyimino compound was investigated, which led to a mixture of products and suggested a possible reaction mechanism . This information could be useful in predicting the reactivity and potential chemical transformations of "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. The crystal structure of the bromo derivative of 2-acetyl-1-naphthol was described in detail, including unit cell parameters and hydrogen bonding interactions . The oxovanadium complex's thermal analysis was also carried out . These studies provide a foundation for understanding the physical and chemical properties that "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide" may exhibit.
Relevant Case Studies
The reviewed papers did not provide specific case studies on "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide". However, the oxovanadium complex derived from a related benzohydrazone was tested for urease inhibitory activities, showing significant inhibition at a certain concentration . This suggests potential biological activities for similar compounds, which could be an area of interest for future case studies involving "2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide".
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A study by Mayekar et al. (2010) demonstrated the synthesis of new 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, using 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide. These derivatives showed promising antimicrobial activities, suggesting potential for developing new antimicrobial agents (Mayekar et al., 2010).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study on 1,3,4-oxadiazole derivatives synthesized from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide. These compounds were evaluated for their anticancer properties, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Microwave-assisted Synthesis and Antibacterial Activity
Venkatesan et al. (2012) explored the microwave-assisted synthesis of Schiff base derivatives of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide. These compounds were evaluated for their antibacterial activity, contributing to the development of new antibacterial agents (Venkatesan et al., 2012).
Synthesis of Palladium Precatalyst
Zhou et al. (2009) described the synthesis of a novel naphthalene pyridine oxime complex from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide, which served as an efficient precatalyst in the Suzuki cross-coupling reaction. This study contributes to the field of catalysis and organic synthesis (Zhou et al., 2009).
DNA Binding and Antimicrobial Studies
In 2021, Ahmad et al. synthesized new metal complexes using naphthyl acetohydrazide ligands, which showed potential for DNA binding and exhibited antimicrobial activity against various strains, contributing to medicinal chemistry and bioinorganic studies (Ahmad et al., 2021).
Ultrasonic Assisted Synthesis and Antioxidant Activity
Venkatesan et al. (2011) synthesized Schiff base derivatives of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide using ultrasonic irradiation. These compounds were tested for their antioxidant activity, indicating a role in combating oxidative stress (Venkatesan et al., 2011).
Synthesis and Antifungal Activity
Turan-Zitouni et al. (2013) synthesized new hydrazide derivatives from 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide and evaluated their antifungal activity. Some compounds showed promising activity against human pathogenic Candida strains, opening avenues in antifungal drug development (Turan-Zitouni et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEYGZIYDZYEHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352635 |
Source


|
| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide | |
CAS RN |
315248-38-5 |
Source


|
| Record name | 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
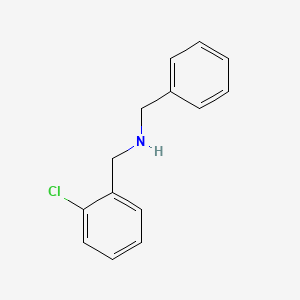
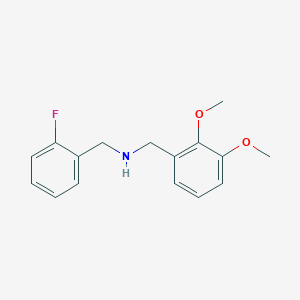
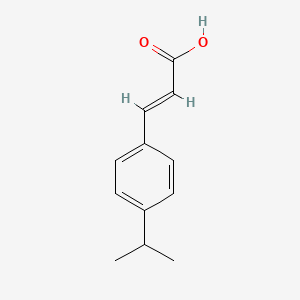
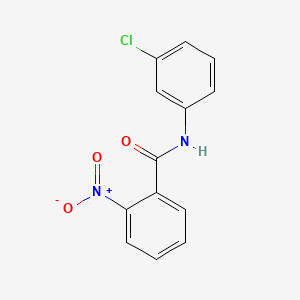
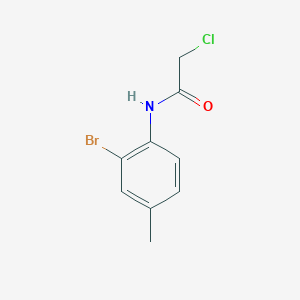
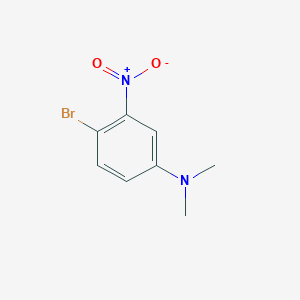
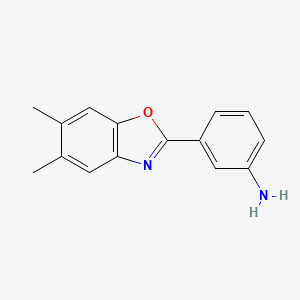
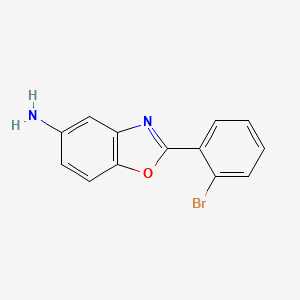
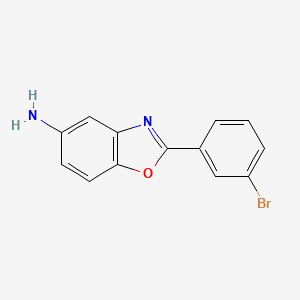
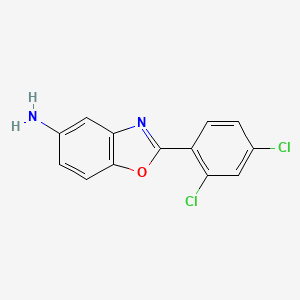
![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)
